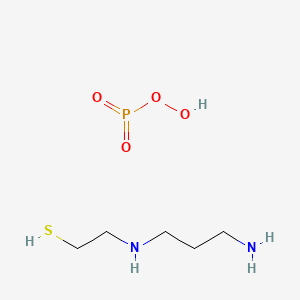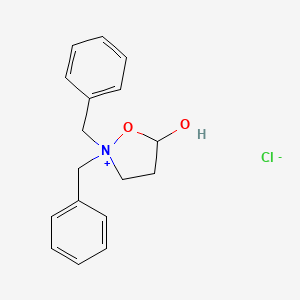
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride is a chemical compound with the molecular formula C17H20ClNO2 and a molecular weight of 305.8 g/mol It is known for its unique structure, which includes a 5-hydroxy-1,2-oxazolidin-2-ium core substituted with two benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride typically involves the reaction of appropriate benzyl-substituted precursors with oxazolidinone derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the oxazolidin-2-ium chloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the purity of the final product, often achieving purities of 95% or higher .
化学反応の分析
Types of Reactions
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidin-2-ium ring can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, benzyl derivatives, and reduced amine compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and chromatography .
科学的研究の応用
2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
類似化合物との比較
Similar Compounds
Similar compounds to 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride include:
- 2,2-Dibenzyl-5-hydroxyisoxazolidin-2-ium chloride
- 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-one
- 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-thione
Uniqueness
What sets this compound apart from these similar compounds is its specific chloride salt form, which can influence its solubility, reactivity, and biological activity. This unique form allows for distinct applications and interactions that may not be observed with other related compounds .
特性
IUPAC Name |
2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.ClH/c19-17-11-12-18(20-17,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDNFZHVEGJIRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](OC1O)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
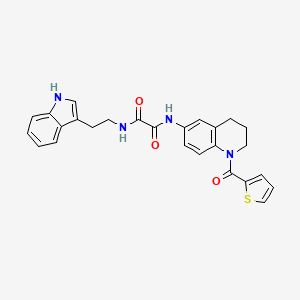
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
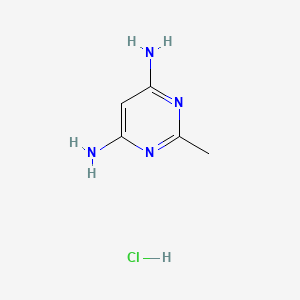
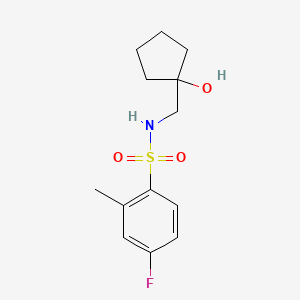
![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)
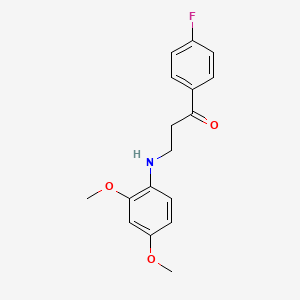
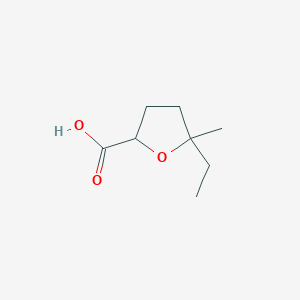
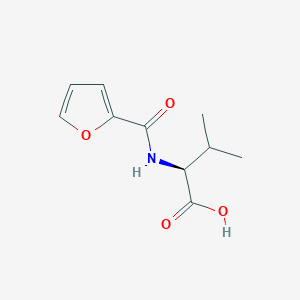
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
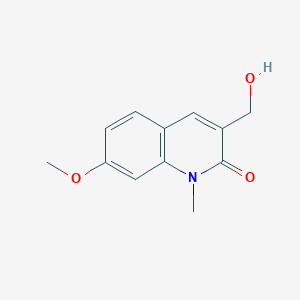
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
